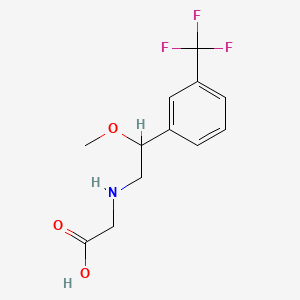
2-(beta-Methoxy-m-trifluoromethylphenethylamino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(beta-Methoxy-m-trifluoromethylphenethylamino)acetic acid is a chemical compound with the molecular formula C12H14F3NO3 and a molecular weight of 277.24 g/mol . This compound is also known by its synonym, Glycine, N-[2-methoxy-2-[3-(trifluoromethyl)phenyl]ethyl]- . It is characterized by the presence of a trifluoromethyl group, a methoxy group, and an amino acid moiety, making it a unique and interesting compound for various scientific applications.
Métodos De Preparación
The synthesis of 2-(beta-Methoxy-m-trifluoromethylphenethylamino)acetic acid involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 3-(trifluoromethyl)benzaldehyde with methoxyamine to form the corresponding oxime. This oxime is then reduced to the amine using a reducing agent such as sodium borohydride. The resulting amine is then reacted with chloroacetic acid under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(beta-Methoxy-m-trifluoromethylphenethylamino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(beta-Methoxy-m-trifluoromethylphenethylamino)acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-(beta-Methoxy-m-trifluoromethylphenethylamino)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2-(beta-Methoxy-m-trifluoromethylphenethylamino)acetic acid can be compared with other similar compounds, such as:
2-(beta-Methoxyphenethylamino)acetic acid: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
2-(beta-Methoxy-m-trifluoromethylphenethylamino)propionic acid: Contains a propionic acid moiety instead of an acetic acid moiety, leading to variations in reactivity and applications.
The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly influence the compound’s chemical stability, reactivity, and biological activity.
Propiedades
Número CAS |
61471-65-6 |
|---|---|
Fórmula molecular |
C12H14F3NO3 |
Peso molecular |
277.24 g/mol |
Nombre IUPAC |
2-[[2-methoxy-2-[3-(trifluoromethyl)phenyl]ethyl]amino]acetic acid |
InChI |
InChI=1S/C12H14F3NO3/c1-19-10(6-16-7-11(17)18)8-3-2-4-9(5-8)12(13,14)15/h2-5,10,16H,6-7H2,1H3,(H,17,18) |
Clave InChI |
XYSDQSSQJHBHQO-UHFFFAOYSA-N |
SMILES canónico |
COC(CNCC(=O)O)C1=CC(=CC=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13412587.png)

![[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid](/img/structure/B13412598.png)
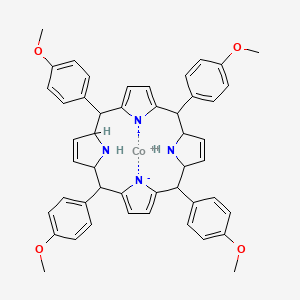
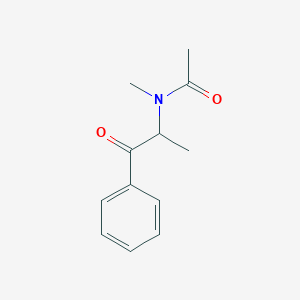

![2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol](/img/structure/B13412622.png)
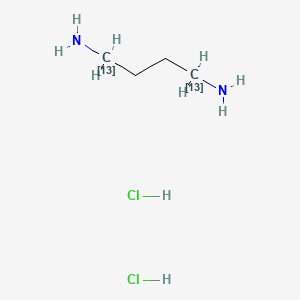
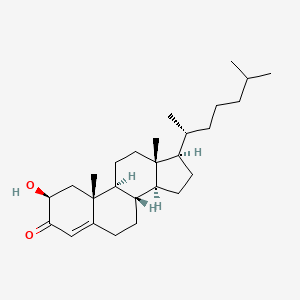
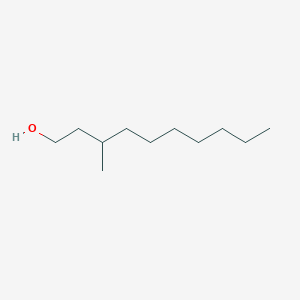

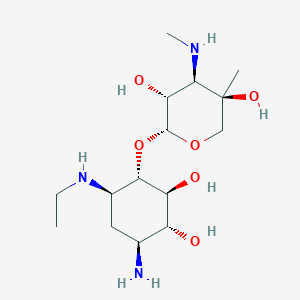
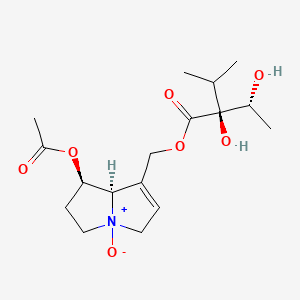
![O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-b-D-2'-deoxyribofuranosyl]guanine](/img/structure/B13412651.png)
